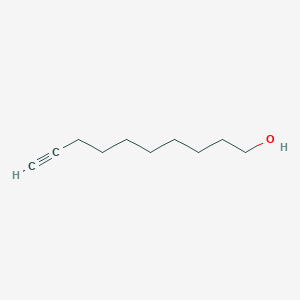

9-Decyn-1-ol

Vue d'ensemble

Description

9-Decyn-1-ol is not directly mentioned in the provided papers; however, the papers discuss related compounds and their synthesis, which can provide insights into the chemical properties and synthesis pathways that might be relevant for 9-Decyn-1-ol. For instance, the synthesis of 9-oxo-2E-decenoic acid, a pheromone of the queen honeybee, involves starting materials and reactions that could be analogous to those used in the synthesis of 9-Decyn-1-ol .

Synthesis Analysis

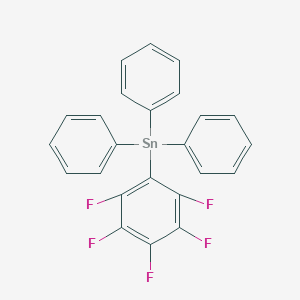

The synthesis of related compounds such as 9-oxo-2E-decenoic acid is achieved through a series of chemical reactions starting from simpler precursors. The process includes partial ozonolysis, selective oxidation, and alkylation steps . Another synthesis pathway for a related compound involves Suzuki coupling reactions, which could potentially be adapted for the synthesis of 9-Decyn-1-ol . These methods highlight the importance of choosing appropriate starting materials and reaction conditions to achieve the desired product.

Molecular Structure Analysis

The molecular structure of compounds similar to 9-Decyn-1-ol, such as 9,9-diphenylfluorene-capped oligothiophenes, is characterized by the presence of conjugated systems and bulky terminal groups, which contribute to their stability and electronic properties . The structure of 9-Decyn-1-ol would likely exhibit similar features that influence its reactivity and physical properties.

Chemical Reactions Analysis

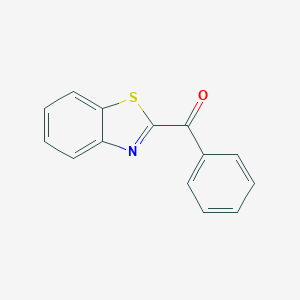

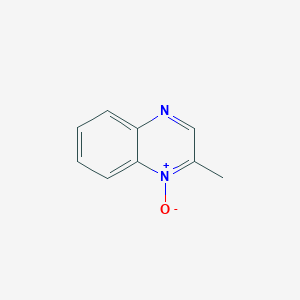

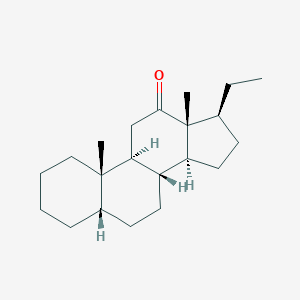

The chemical reactions involving compounds like 9-Decyn-1-ol can be complex, as evidenced by the synthesis of 9-oxo-2E-decenoic acid, which involves multiple steps and regio- and stereoselective conversions . The keto-enol equilibrium of related compounds, such as 9-methyl-cis-decalin-1,3-dione, is also an important aspect of their reactivity and can be studied using NMR spectroscopy .

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds structurally related to 9-Decyn-1-ol, such as their thermal stability and morphological characteristics, are influenced by their molecular structure . The spectral properties and the equilibrium between different forms of the molecule are also crucial for understanding the behavior of these compounds in various solvents . The pharmacological properties of 9-oxo-2E-decenoic acid, although not directly related to 9-Decyn-1-ol, provide a case study on how the biological activity of such compounds can be assessed .

Applications De Recherche Scientifique

9-Decyn-1-ol has been studied for its potential in modifying the esterifying farnesyl chain in light-harvesting bacteriochlorophylls in green sulfur photosynthetic bacteria. This modification is useful for biosynthesizing unnatural chlorosomal bacteriochlorophyll pigments with unsaturated bonds at the terminus of the esterifying chain, aiding in investigating pigment interactions and the biogenesis of chlorosomes (Saga et al., 2015).

In another study, 9-Decyn-1-ol was used in the context of synthesis and characterization of different compounds. The research highlighted its application in the formation of specific molecular structures, contributing to our understanding of organic chemistry and molecular design (Beye et al., 2009).

The compound was also involved in studies related to the synthesis of sex pheromones. Research on acetates of alcohols, including 9-Decyn-1-ol, has shown their impact on the attractancy of sex pheromones in certain moth species, offering insights into insect behavior and potential applications in pest control (Voerman et al., 1974).

Additionally, 9-Decyn-1-ol has been identified in the context of oil sands, where its presence and structural identification play a role in understanding the chemical composition of natural resources like the Alberta oil sands (Payzant et al., 1985).

Safety And Hazards

Propriétés

IUPAC Name |

dec-9-yn-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O/c1-2-3-4-5-6-7-8-9-10-11/h1,11H,3-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOAOUMQUUZNRLL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCCCCCCCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6066236 | |

| Record name | 9-Decyn-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6066236 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

9-Decyn-1-ol | |

CAS RN |

17643-36-6 | |

| Record name | 9-Decyn-1-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17643-36-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 9-Decyn-1-ol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017643366 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9-Decyn-1-ol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 9-Decyn-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6066236 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Azaspiro[4.5]decan-1-one](/img/structure/B94265.png)

![Methyl benzo[c]cinnoline-2-carboxylate](/img/structure/B94279.png)